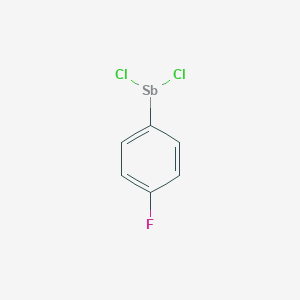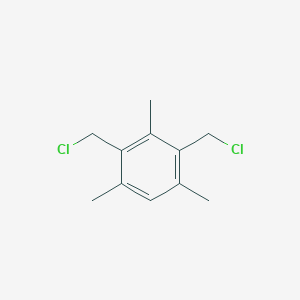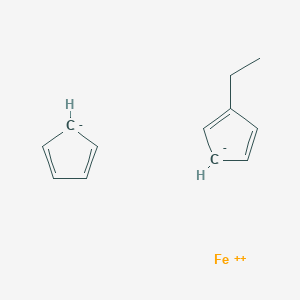
Dichloro-(4-fluorophenyl)stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-(4-fluorophenyl)stibane is an organometallic compound that contains antimony, chlorine, and a fluorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro-(4-fluorophenyl)stibane can be synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of antimony(V) compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like organolithium or organomagnesium compounds.
Major Products Formed:
Oxidation: Antimony pentachloride and related compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloro-(4-fluorophenyl)stibane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of dichloro-(4-fluorophenyl)stibane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved include binding to thiol groups in proteins, leading to the disruption of their function.
Vergleich Mit ähnlichen Verbindungen
- Dichloro-(4-chlorophenyl)stibane
- Dichloro-(4-bromophenyl)stibane
- Dichloro-(4-methylphenyl)stibane
Comparison: Dichloro-(4-fluorophenyl)stibane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not be as effective.
Eigenschaften
IUPAC Name |
dichloro-(4-fluorophenyl)stibane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.2ClH.Sb/c7-6-4-2-1-3-5-6;;;/h2-5H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYZECHKLHXPBE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[Sb](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)




![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)


